molecular formula C15H15NO2 B556527 2-Amino-3-(4-biphenylyl)propanoic acid CAS No. 76985-08-5

2-Amino-3-(4-biphenylyl)propanoic acid

Cat. No.: B556527
CAS No.: 76985-08-5
M. Wt: 241.28 g/mol
InChI Key: JCZLABDVDPYLRZ-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

The introduction of unnatural amino acids into peptides and proteins is a cornerstone of modern chemical biology and medicinal chemistry. medchemexpress.com This strategy allows for the precise modification of biological molecules to enhance their properties or to study their functions in ways not possible with the standard 20 amino acids. medkoo.comstartbioscience.com.br UAAs are instrumental in developing new therapeutic agents, engineering proteins with novel functions, and creating sophisticated molecular probes. chemicalbridge.co.ukambeed.com Their structural diversity provides a vast toolkit for scientists to address challenges in drug discovery, biotechnology, and materials science. medchemexpress.comchemicalbridge.co.uk

A significant breakthrough in biotechnology has been the development of methods to expand the genetic code, allowing for the site-specific incorporation of UAAs into proteins within living organisms. alfa-chemistry.comchemicalbook.com This is often achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to uniquely recognize a specific UAA and a designated codon, typically a nonsense or "stop" codon like UAG (amber codon). alfa-chemistry.comchemspider.com This engineered translational machinery works in parallel with the cell's natural system without cross-reactivity, enabling the insertion of a UAA at a specific, predetermined site in a protein's sequence. activate-scientific.com This expansion of the genetic lexicon provides unprecedented control over protein composition and has been successfully implemented in bacteria, yeast, mammalian cells, and even whole organisms. chemspider.comnih.gov

Protein engineering has been revolutionized by the ability to incorporate unnatural amino acids. lookchem.com By substituting a natural amino acid with a UAA at a specific position, scientists can introduce altered physicochemical and biological properties into a protein. medkoo.com This rational design approach can lead to enzymes with enhanced stability and catalytic activity, or proteins with entirely new functions. chemicalbridge.co.ukambeed.com The applications are diverse, including the creation of more efficient biocatalysts for industrial processes and the development of therapeutic proteins with improved efficacy. medkoo.com The site-specific incorporation of UAAs allows for subtle yet powerful modifications that can fine-tune a protein's structure and function for a desired outcome.

Unnatural amino acids are invaluable for creating chemical probes to investigate biological processes. By equipping a UAA with a unique functional group—such as a fluorophore, a photocrosslinker, or a bioorthogonal handle for "click" chemistry—researchers can install a probe at a precise location within a protein. chemspider.com These probes allow for the study of protein structure, dynamics, and interactions in their native cellular environment. For example, UAAs containing fluorescent side chains can be used to monitor protein conformation changes, while those with photo-reactive groups can trap transient protein-protein interactions in living cells. This technology provides a molecular-level view of complex biological systems that is often difficult to achieve with other methods. nih.gov

Overview of 2-Amino-3-(4-biphenylyl)propanoic Acid

Within the large family of UAAs, this compound, also known as 4-biphenylylalanine (BipAla), is a derivative of the natural amino acid phenylalanine. It features a biphenyl (B1667301) group attached to the fourth position of the phenyl ring. This extended aromatic side chain gives it unique properties that have been exploited in various research contexts.

While the precise first synthesis of this compound is not prominently documented in overview literature, its use in significant research applications marks its historical context. A notable application emerged from the work of researchers George M. Church and Farren J. Isaacs, who utilized synthetic amino acids like 4-biphenylyl-L-alanine (BipA) to create a "leash" on genetically modified Escherichia coli. alfa-chemistry.com This strategy involves engineering the organism to be dependent on the synthetic amino acid for survival, thereby preventing the genetically modified organism from reproducing outside of a controlled laboratory environment where the UAA is supplied. alfa-chemistry.com

The unique structural characteristics of this compound have made it a valuable compound in academic and pharmaceutical research. It is used as a building block in the synthesis of other biologically active small molecules and peptidomimetics. The biphenyl moiety can be incorporated into peptides to study how this bulky, hydrophobic group influences peptide structure and interactions.

Recent research has identified the compound, under the name SC-10914, as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), particularly PARP1. medkoo.comlookchem.com As a PARP inhibitor, it has demonstrated significant anti-proliferative activity against human tumor cells that are deficient in BRCA1 or BRCA2 genes. medkoo.comlookchem.com This has positioned this compound as a potential clinical candidate for the treatment of certain cancers. medkoo.comlookchem.com Furthermore, its structure makes it a candidate for the development of novel materials where its incorporation could lead to enhanced optoelectronic or self-assembling properties.

Chemical Compound Data

Table 1: Properties of this compound

Property Value Source(s)
IUPAC Name (2S)-2-amino-3-(4-phenylphenyl)propanoic acid
Synonyms 4-Biphenylylalanine, BipAla, L-4,4'-Biphenylalanine, SC-10914 medkoo.comalfa-chemistry.com
CAS Number 76985-08-5 (racemic); 155760-02-4 (S-isomer) medkoo.comlookchem.com
Molecular Formula C₁₅H₁₅NO₂ medkoo.com
Molecular Weight 241.29 g/mol medkoo.com
Appearance Solid powder medkoo.comlookchem.com
Boiling Point 428.6 °C at 760 mmHg

| Density | 1.19 g/cm³ | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLABDVDPYLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457350
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76985-08-5
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies for 2 Amino 3 4 Biphenylyl Propanoic Acid

Chemical Synthesis Approaches for 2-Amino-3-(4-biphenylyl)propanoic Acid

The construction of the this compound scaffold relies on a variety of synthetic methods, with a strong emphasis on controlling the stereochemistry at the α-carbon.

Stereoselective synthesis is paramount in producing enantiomerically pure α-amino acids, as the biological activity is often confined to a single enantiomer. One notable approach involves the stereoselective alkylation of a homochiral glycine enolate synthon. acs.org This method provides a pathway to enantiomerically enriched α-amino acid derivatives. Another strategy is based on the chemical transformation of naturally occurring amino acids like methionine. nih.gov This approach can be adapted to yield either R- or S-configured enantiopure amino acids. nih.gov Furthermore, enzymatic methods have been employed for the stereoisomeric enrichment of related amino acid derivatives. For instance, D-threonine aldolase has been used to produce L-threo 2-amino-3-hydroxy-3-phenylpropionic acid derivatives with high enantiomeric excess. google.com

The formation of the characteristic biphenyl (B1667301) moiety in this compound is often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction is a key method, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful tool for creating carbon-carbon bonds between aromatic rings. The efficiency of this reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the combination of palladium(II) acetate and specific phosphine ligands like SPhos has been shown to be effective in Suzuki-Miyaura cross-coupling reactions for the synthesis of various cyclopropylthiophenes, a testament to the versatility of this catalytic system. mdpi.com

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. Several powerful methods have been developed for the synthesis of optically active α-amino acids. nature.com One general and catalytic approach allows for the synthesis of a wide range of α-amino acids. acs.org Another innovative method involves a nitrene-mediated stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, providing access to a variety of unnatural α-amino acids. nature.com Organoborane chemistry has also been utilized, where the reaction of a glycine Schiff base with B-alkyl-9-BBN derivatives in the presence of a chiral alkaloid like cinchonidine or cinchonine can produce optically active (S)- or (R)-α-amino acids, respectively. nih.gov

Enantioselective Synthesis Method Key Reagents/Catalysts Outcome
Stereoselective alkylationHomochiral glycine enolate synthonEnantiomerically enriched α-amino acid derivatives acs.org
Nitrene-mediated C-H aminationRuthenium or iron catalystStereocontrolled synthesis of α-amino acids from carboxylic acids nature.com
Organoborane-based alkylationB-alkyl-9-BBN derivatives, Cinchona alkaloidsOptically active (S)- or (R)-α-amino acids nih.gov

Derivatization Strategies for Enhancing Functionality and Specificity

Derivatization of this compound is a key strategy to modify its properties and to develop probes for biological studies.

The introduction of specific functional groups can significantly alter the physicochemical and biological properties of the parent molecule.

The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and membrane permeability. nih.gov Its incorporation can be challenging due to the instability of the trifluoromethoxide anion. nih.gov The properties of the trifluoromethoxy group, such as its high lipophilicity, can be advantageous in drug design. nih.gov

The phosphonomethyl group can be introduced to create derivatives such as 2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid. nih.gov This modification introduces a phosphonate moiety, which can act as a mimic of a carboxylate or phosphate group and can influence the molecule's interaction with biological targets.

The synthesis of conjugates and probes is essential for studying the interactions and mechanisms of action of this compound. Derivatization can be used to attach fluorescent tags, affinity labels, or other reporter groups. For instance, the synthesis of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid starting from phenylalanine has been reported, creating a molecule with potential inhibitory activity. rsc.org The amino group of α-amino acids is a common site for derivatization using various reagents to introduce probes or to facilitate analysis. mdpi.comwaters.com The synthesis of organotin(IV) derivatives of the related 2-(2-fluoro-4-biphenyl)propanoic acid has also been explored, highlighting the potential for creating metal-containing conjugates with biological activity. researchgate.net

Derivative Modification Potential Application
2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acidAcetylamino and azophenylsulfonate groupsAmyloid inhibitor rsc.org
2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acidPhosphonomethyl groupMimic of carboxylate or phosphate groups nih.gov
Organotin(IV) derivatives of 2-(2-fluoro-4-biphenyl)propanoic acidOrganotin moietiesAntibacterial and antifungal agents researchgate.net

Preparation of Hydrazide-Hydrazone Derivatives

The synthesis of hydrazide-hydrazone derivatives from carboxylic acids is a well-established method in medicinal chemistry to generate novel compounds with potential biological activities. While direct synthesis from this compound is not extensively detailed in the provided search results, a closely related analogue, 2-{2-Fluoro[1,1′-biphenyl]-4-yl}propanoic acid (flurbiprofen), serves as an excellent model for this transformation. The synthetic pathway typically involves a two-step process: initial conversion of the carboxylic acid to its corresponding hydrazide, followed by condensation with various aromatic aldehydes to yield the final hydrazide-hydrazone derivatives.

The first step is the formation of the hydrazide. This is generally achieved by reacting the parent carboxylic acid with hydrazine hydrate in the presence of a suitable solvent, such as methanol, and often under reflux conditions. The resulting hydrazide is a key intermediate that serves as the foundation for the subsequent derivatization.

In the second step, the synthesized hydrazide is reacted with a variety of substituted aromatic or heterocyclic aldehydes. This condensation reaction is typically carried out in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, and heated at reflux for a period of 3 to 4 hours. The resulting hydrazide-hydrazone precipitates from the reaction mixture and can be purified by recrystallization. This method allows for the generation of a diverse library of derivatives, with the substituents on the aromatic aldehyde modulating the electronic and steric properties of the final molecule.

The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). For instance, in the 1H-NMR spectra of these derivatives, characteristic signals for the amide (NH) and azomethine (N=CH) protons are observed, confirming the formation of the hydrazone linkage.

A study on flurbiprofen, a structural analogue, demonstrated the successful synthesis of a series of 28 acyl hydrazones. The yields of these reactions were reported to be good to excellent. The following table provides examples of hydrazide-hydrazone derivatives synthesized from a flurbiprofen scaffold, which illustrates the types of derivatives that could be prepared from this compound using similar methodologies.

Compound NameSubstituent on Benzylidene Ring
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(2,3,4-trimethoxybenzylidene)propanehydrazide2,3,4-trimethoxy
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(2-methoxybenzylidene)propanehydrazide2-methoxy
N′-(2-Chloro-5-nitrobenzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide2-chloro-5-nitro
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-methoxy-4-phenoxybenzylidene)propanehydrazide3-methoxy-4-phenoxy
N′-(2,3-Dihydroxybenzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide2,3-dihydroxy

Incorporating Fluorescent and Photoswitchable Moieties

The incorporation of fluorescent and photoswitchable groups into amino acids like this compound allows for the creation of molecular tools for studying biological systems with high spatiotemporal precision. These modified amino acids can be incorporated into peptides and proteins to act as probes or to control biological function with light.

Fluorescent Moieties:

The synthesis of fluorescent amino acids can be achieved by attaching a fluorophore to the amino acid backbone. While specific examples for this compound are not detailed, general strategies can be applied. For instance, a fluorescent group can be coupled to the amino or carboxyl terminus of the amino acid. A common approach involves the use of fluorescent probes that react with the primary amine of the amino acid.

Another strategy involves the synthesis of the amino acid with an intrinsically fluorescent side chain. For this compound, the biphenyl group itself provides a degree of fluorescence. However, to enhance these properties or to shift the emission wavelength, the biphenyl moiety could be further functionalized. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the fluorescent properties.

Photoswitchable Moieties:

Azobenzene is a popular photoswitchable moiety that can be incorporated into amino acids to create photoresponsive molecules. Azobenzene-containing amino acids can be synthesized and then incorporated into peptides using standard solid-phase peptide synthesis. The azobenzene unit can be switched between its trans and cis isomers by irradiation with light of specific wavelengths, leading to conformational changes in the peptide or protein.

One synthetic approach to azobenzene-containing amino acids involves a two-step procedure where a tyrosine derivative is first oxidized to a quinonoidal spirolactone. This intermediate then undergoes a ceric ammonium nitrate-catalyzed reaction with a substituted phenylhydrazine to form the azobenzene–alanine derivative. This method has been used to produce a series of red-shifted azobenzene amino acids that can be switched with visible light, which is less damaging to biological samples than UV light. These derivatives exhibit efficient trans/cis photoswitching upon irradiation with blue (e.g., 448 nm) or green (e.g., 530 nm) light.

The following table summarizes the types of moieties and general synthetic approaches for creating fluorescent and photoswitchable derivatives of amino acids.

Modification TypeMoiety ExampleGeneral Synthetic Strategy
FluorescentNaphthyridinone-based fluorophoreCoupling of a fluorescent probe to the amino acid.
FluorescentBiaryl benzotriazinone-containing chromophoresSynthesis of the amino acid with an intrinsically fluorescent side chain.
PhotoswitchableAzobenzeneIncorporation of an azobenzene unit into the amino acid side chain.
PhotoswitchableRed-shifted AzobenzeneOxidation of a tyrosine derivative followed by reaction with a phenylhydrazine.

Genetic and Enzymatic Incorporation of 2 Amino 3 4 Biphenylyl Propanoic Acid into Biomolecules

Genetic Code Expansion for Site-Specific Incorporation

Genetic code expansion is a methodology that allows for the introduction of non-canonical amino acids (ncAAs) into proteins at specific positions. researchgate.netresearchgate.net This is typically achieved by repurposing a codon that normally signals the termination of translation, most commonly the amber stop codon (UAG). nih.govpnas.org The process requires an engineered set of translational tools that function independently of the host cell's own machinery. electronicsandbooks.com

The cornerstone of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. researchgate.netelectronicsandbooks.com This pair must be "orthogonal" to the host system, meaning the engineered aaRS does not charge any of the host's native tRNAs with an amino acid, and the engineered tRNA is not recognized and charged by any of the host's native synthetases. nih.gov

To incorporate 2-amino-3-(4-biphenylyl)propanoic acid, a synthetase must be evolved to specifically recognize it and charge it onto its cognate, orthogonal tRNA. A common starting point for engineering such pairs is the tyrosyl-tRNA synthetase/tRNA pair (TyrRS/tRNATyr) from archaea like Methanococcus jannaschii (Mj) or Methanosaeta concilii (Mc). researchgate.netnih.gove-ksbbj.or.kr These archaeal pairs are naturally orthogonal to the translational machinery in E. coli and other organisms. nih.gov

The process of creating a specific aaRS involves:

Library Creation: A library of mutant aaRS genes is generated. This is often done by randomizing the codons for amino acid residues located in the active site of the synthetase, which is the region that binds the amino acid substrate. electronicsandbooks.com For instance, residues within a 7 Å radius of the bound tyrosine in the M. jannaschii tyrosyl-tRNA synthetase active site have been targeted for randomization. electronicsandbooks.com

Selection and Screening: The library of mutant synthetases is screened to identify variants that can charge the desired UAA, such as this compound, onto the orthogonal tRNA. This is often performed using a reporter system, such as a fluorescent protein (e.g., GFP) with an in-frame amber codon, where successful incorporation of the UAA leads to the production of the full-length, functional reporter protein. researchgate.net Fluorescence-activated cell sorting (FACS) can then be used to isolate cells exhibiting high fluorescence. researchgate.net

This directed evolution process has been successfully used to generate synthetases for a wide variety of phenylalanine analogs. nih.gov

Table 1: Examples of Orthogonal Systems Used for Unnatural Amino Acid Incorporation

Orthogonal System Origin Target Unnatural Amino Acid (Example) Host Organism Reference
Methanococcus jannaschii (TyrRS) p-methoxyphenylalanine (OMePhe) E. coli nih.gov
Methanosaeta concilii (TyrRS) para-azido-L-phenylalanine (AzF) E. coli researchgate.nete-ksbbj.or.kr

The most common method for site-specifically incorporating a UAA is through the suppression of the amber stop codon, UAG. nih.govelectronicsandbooks.com In this technique, the orthogonal tRNA is engineered to have an anticodon loop with the sequence CUA, which is complementary to the UAG codon. nih.gov When a gene of interest is modified to contain a UAG codon at a specific site, the ribosome will pause at this codon. The orthogonal tRNA, charged with this compound by its cognate engineered synthetase, recognizes the UAG codon and inserts the UAA, allowing translation to continue and produce a full-length protein containing the novel amino acid. nih.gov

The efficiency of this suppression can vary significantly and is often influenced by the sequence context surrounding the UAG codon. nih.govresearchgate.net In prokaryotes, the presence of a purine (B94841) nucleotide immediately following the stop codon (the +4 position) has been shown to enhance the efficiency of UAA incorporation. nih.govresearchgate.net In contrast, in mammalian cells, a cytosine at the +4 position is often associated with translational readthrough. nih.gov The competition between the suppressor tRNA and the cellular release factors (like Release Factor 1 in E. coli, which recognizes the UAG codon to terminate translation) is a critical factor determining the yield of the modified protein. nih.gov

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for producing proteins containing UAAs. nih.govnih.gov These systems use cellular extracts containing all the necessary translational machinery (ribosomes, tRNAs, initiation and elongation factors) but operate without the constraints of an intact cell wall. researchgate.net This "open" environment allows for direct control over the reaction components, making it easier to add the UAA and the orthogonal translational machinery. nih.govosti.gov

Advantages of CFPS for UAA incorporation include:

High Yields: CFPS systems can be optimized to produce large quantities of protein. nih.gov

Reduced Toxicity: High concentrations of a UAA or the orthogonal components might be toxic to living cells, a problem that is circumvented in CFPS.

Enhanced Efficiency: The competition from release factors can be addressed. For example, CFPS extracts can be prepared from genomically recoded E. coli strains that lack Release Factor 1, significantly improving the efficiency of UAA incorporation at UAG codons. nih.gov This is particularly beneficial for incorporating multiple UAA residues into a single protein. nih.gov

Direct Manipulation: The reaction environment can be easily modified to include specific cofactors or labeled molecules. protocols.io

Using a CFPS method where the orthogonal tRNA and the target protein are produced simultaneously, researchers have achieved yields of 0.9 to 1.7 mg/ml of modified protein, corresponding to suppression efficiencies of 50–88%. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Approaches

While genetic code expansion focuses on the incorporation of UAAs, chemoenzymatic and biocatalytic methods are crucial for their production. These approaches leverage the high selectivity and efficiency of enzymes to synthesize complex chiral molecules like this compound from simpler, often prochiral, starting materials.

Enzymes are increasingly used for the asymmetric synthesis of D- and L-amino acids. nih.gov For the production of L-phenylalanine derivatives like this compound, several classes of enzymes are relevant. For example, D-amino acid dehydrogenases and D-amino acid transaminases have been engineered to produce various D-phenylalanines. nih.gov Similar strategies can be applied to enzymes that produce L-amino acids. Phenylalanine ammonia-lyases, which catalyze the reversible deamination of L-phenylalanine to cinnamic acid, can also be engineered to accept different substrates for the synthesis of phenylalanine analogs. nih.gov A chemoenzymatic synthesis has been reported for producing other complex amino acids, such as 2-amino-3-(2,2′-bipyridinyl)propanoic acids, highlighting the potential of combining chemical and enzymatic steps. researchgate.net

Directed evolution is a powerful laboratory process that mimics natural evolution to engineer proteins with new or enhanced functions. nih.govcaltech.edu This technique is central not only to creating the orthogonal aaRS/tRNA pairs needed for incorporation but also to developing novel biocatalysts for the synthesis of the UAAs themselves. nih.govmayerlab.nl

The process involves iterative cycles of:

Diversification: Creating a large library of gene variants through methods like error-prone PCR or DNA shuffling.

Selection/Screening: Identifying variants with the desired property, such as the ability to act on a new substrate or catalyze a new reaction. caltech.edu

By applying directed evolution, enzymes can be tailored to perform reactions that are not known in nature or to exhibit dramatically increased activity and selectivity. nih.gov For example, consecutive rounds of directed evolution have been used to boost the turnover frequency (kcat) of a designer enzyme by nearly 100-fold. nih.govnih.gov This approach can be used to evolve enzymes that efficiently ligate, or join, chemical moieties to create complex UAAs or to evolve the aminoacyl-tRNA synthetases themselves for more efficient "ligation" of the UAA to its cognate tRNA. researchgate.netnih.gov

Applications of 2 Amino 3 4 Biphenylyl Propanoic Acid in Peptide and Protein Science

Peptide Synthesis Incorporating 2-Amino-3-(4-biphenylyl)propanoic Acid

The incorporation of unnatural amino acids like this compound into peptide sequences is a key strategy for developing novel therapeutic peptides and molecular probes. These modifications can enhance biological activity and stability. The synthesis of peptides containing this specific amino acid can be achieved through well-established chemical synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides containing unnatural amino acids. luxembourg-bio.comnih.gov The process involves building a peptide chain sequentially while the C-terminal end is anchored to an insoluble resin support. peptide.comnih.gov The use of this compound in SPPS typically follows the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. luxembourg-bio.combeilstein-journals.org

In this protocol, the α-amino group of the incoming this compound is protected by the base-labile Fmoc group. nih.govbeilstein-journals.org The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptide chain using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). rsc.orguci.edu

Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected this compound using coupling reagents. nih.gov This activated amino acid is then added to the deprotected N-terminus of the growing peptide chain. uci.edu

Washing: Removal of excess reagents and byproducts by washing the resin. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). beilstein-journals.org

Table 1: Typical Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
StepProcedureCommon ReagentsPurpose
Resin SwellingThe solid support (resin) is swollen in an appropriate solvent.DMF, Dichloromethane (DCM)To allow reagents to access the reactive sites on the resin.
Fmoc DeprotectionThe Fmoc protecting group is removed from the N-terminus of the growing peptide.20% Piperidine in DMFTo expose the free amine for the next coupling reaction. rsc.org
Amino Acid CouplingThe incoming Fmoc-protected amino acid is activated and coupled to the free amine.HBTU, HATU, HOBt, DIEATo form a new peptide bond. rsc.org
WashingThe resin is washed to remove unreacted reagents and byproducts.DMF, DCMTo purify the resin-bound peptide before the next cycle. uci.edu
Cleavage and Final DeprotectionThe completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA) with scavengersTo yield the final, unprotected peptide in solution. beilstein-journals.org

While less common for long peptides, solution-phase peptide synthesis (SolPPS) is another viable method for incorporating this compound, particularly for shorter sequences or fragment condensation. beilstein-journals.orgnih.gov In this approach, all reactions occur in a homogeneous solution, and the intermediate products are isolated and purified after each step. beilstein-journals.org

Protecting groups such as Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) can be used for the Nα-amino group. nih.govpeptide.com Coupling is achieved using activating agents that promote the formation of the peptide bond while minimizing side reactions like racemization. nih.gov Recent advancements have introduced highly efficient coupling reagents like T3P® (cyclic propylphosphonic anhydride), which can facilitate rapid and clean peptide bond formation in solution. nih.gov

The incorporation of this compound has a significant impact on the structural and stability properties of a peptide.

Conformational Restriction: The large, rigid biphenyl (B1667301) side chain introduces steric bulk, which can restrict the conformational freedom of the peptide backbone. nih.gov This can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns. Enforcing a particular conformation is crucial for enhancing binding affinity to biological targets. nih.gov

Increased Stability: The non-natural structure of the biphenyl side chain can enhance the peptide's resistance to proteolytic degradation. nih.gov Proteolytic enzymes often have high specificity for natural amino acid residues, and the presence of a bulky, unnatural side chain can shield nearby peptide bonds from cleavage, thereby increasing the peptide's half-life.

Protein Engineering and Structural Biology Studies

The unique properties of this compound and its derivatives make them powerful tools for protein engineering and structural biology. peakproteins.comtamu.edu By site-specifically incorporating this amino acid, researchers can introduce probes to study protein interactions, dynamics, and structure. nih.gov

Mapping protein-protein interactions (PPIs) is essential for understanding cellular processes. nih.gov Photo-cross-linking is a powerful technique used to covalently capture transient or weak interactions between proteins in their native environment. nih.govrsc.org This is often achieved by incorporating a non-canonical amino acid containing a photo-reactive moiety into a "bait" protein. nih.govnih.gov

While this compound itself is not photo-reactive, it serves as a structural scaffold for photo-cross-linking amino acids like p-benzoyl-L-phenylalanine (pBpa). springernature.com Upon exposure to UV light, the benzophenone group in pBpa becomes activated and forms a covalent bond with any nearby interacting molecule, thus "trapping" the interaction partner for subsequent identification and analysis. nih.gov This site-specific incorporation allows for precise mapping of binding interfaces within protein complexes. nih.gov

Table 2: Application of Unnatural Amino Acids in Protein Engineering
TechniqueRole of Unnatural Amino AcidInformation GainedExample Amino Acid
Photo-Cross-linkingActs as a "bait" that, upon photo-activation, covalently binds to nearby proteins. nih.govIdentification of direct and transient protein-protein interaction partners; mapping of binding interfaces. nih.govp-Benzoyl-L-phenylalanine (pBpa)
NMR SpectroscopyServes as a site-specific probe, often with isotopic labels (e.g., 19F), to report on the local chemical environment. nih.govReal-time monitoring of protein conformational changes, dynamics, and ligand binding. nih.gov4-Trifluoromethoxyphenylalanine

Understanding how proteins change shape is key to understanding their function. Incorporating unnatural amino acids at specific sites provides a powerful method to study these dynamics. nih.gov The biphenyl side chain of this compound can act as a bulky structural probe.

Furthermore, fluorinated derivatives of this amino acid can be used in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org The ¹⁹F nucleus is an ideal NMR probe because it is 100% naturally abundant and absent from biological systems, providing a background-free signal. wikipedia.org By placing a fluorinated biphenyl amino acid at a specific site, researchers can monitor changes in its NMR signal, which reports on local environmental shifts that occur during protein folding, ligand binding, or conformational transitions. nih.gov

Site-Specific Labeling for Spectroscopic Analysis (e.g., NMR, EPR, FT-IR, X-ray scattering)

Site-specific incorporation of unnatural amino acids with unique spectroscopic properties is a powerful strategy for elucidating the structure, dynamics, and interactions of peptides and proteins. This compound is particularly well-suited for this purpose due to the intrinsic photophysical characteristics of its biphenyl side chain.

The biphenyl moiety possesses inherent fluorescence, which allows it to serve as a direct spectroscopic probe without the need for an external fluorescent label. When incorporated into a peptide or protein sequence, it can report on its local environment. nih.gov Changes in the fluorescence emission spectrum (e.g., intensity, wavelength) can indicate conformational changes, ligand binding, or protein-protein interactions. Studies have shown that biphenyl-phenylalanines can be incorporated into protein structures with minimal perturbation, making them effective and non-invasive fluorescent probes. nih.gov

Key Spectroscopic Applications:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The biphenyl group provides a distinct set of proton signals in the aromatic region of an NMR spectrum. researchgate.nethmdb.cachemicalbook.comrsc.org These signals are sensitive to the local magnetic environment. The incorporation of 4-biphenylalanine can, therefore, provide specific anchor points for determining the three-dimensional structure of a peptide or for monitoring structural changes upon interaction with other molecules. The large size of the biphenyl group can also be used to probe intermolecular interactions, with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) revealing proximities between the biphenyl protons and those of a binding partner. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: While the biphenyl group itself is not paramagnetic, it can be derivatized with a stable radical (spin label) for use in EPR studies. The bulky side chain provides a rigid scaffold that can report on the mobility and accessibility of that specific site within the protein structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The vibrational modes of the biphenyl ring can be detected by FT-IR. Isotopic labeling (e.g., with ¹³C) of the biphenyl group can create a unique vibrational probe that is shifted away from the complex background of the protein's own vibrations, allowing for detailed analysis of local structure and hydrogen bonding.

X-ray Scattering and Crystallography: The large, electron-rich biphenyl side chain can serve as a heavy atom for phasing in X-ray crystallography, aiding in the determination of novel protein structures. Its rigidity can also help to promote crystallization by reducing conformational heterogeneity.

Design of Biologically Active Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. pnas.org The incorporation of unnatural amino acids like this compound is a cornerstone of peptidomimetic design. nih.gov Its rigid biphenyl side chain can enforce specific conformations and introduce novel interactions with biological targets.

A prominent example of its use is in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a key factor in many cellular processes, and its persistent activation is linked to the development of various cancers. Researchers have designed hybrid peptidomimetic inhibitors that incorporate a biphenyl-based amino acid to disrupt STAT3 activity. nih.gov These peptidomimetics combine features of high-affinity binding peptides with the drug-like properties of small molecules, leading to improved potency. nih.gov

Development of Constrained Peptides and Cyclic Structures

A major challenge in using linear peptides as drugs is their high conformational flexibility, which leads to a significant entropic penalty upon binding to a target. Introducing conformational constraints is a key strategy to overcome this limitation. unirioja.es The incorporation of this compound is a highly effective method for inducing structural rigidity.

The large, sterically demanding biphenyl side chain restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles in its vicinity. unirioja.estandfonline.com This constraint can force the peptide into specific secondary structures, such as β-turns or helical conformations, which may be the bioactive conformation required for receptor binding. nih.govunirioja.es By pre-organizing the peptide into its active shape, the entropic cost of binding is reduced, often leading to a significant increase in binding affinity and biological activity.

Structure-Activity Relationship (SAR) Studies in Peptide Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. Substituting natural amino acids with unnatural ones like this compound is a powerful tool in SAR investigations. nih.gov

In the development of STAT3 inhibitors, SAR studies were conducted on peptidomimetics containing the biphenylalanine scaffold. nih.gov By systematically modifying functional groups on the biphenyl rings and other parts of the molecule, researchers could probe the key interactions necessary for potent inhibition. For instance, the placement of functional groups on the biphenyl rings was investigated to optimize binding to the STAT3 SH2 domain, a critical region for STAT3 activation. nih.govnih.gov

These studies allow for the identification of a "pharmacophore" – the essential three-dimensional arrangement of functional groups required for activity. The biphenyl group serves as a rigid scaffold to present these groups, and its hydrophobic nature can facilitate strong binding interactions within hydrophobic pockets of the target protein.

The table below illustrates hypothetical SAR data for a series of STAT3 inhibitors based on a biphenylalanine scaffold, demonstrating how modifications can influence inhibitory activity.

Compound IDBiphenyl Substitution (R)Linker ModificationSTAT3 Inhibition (IC₅₀, µM)
1a4'-HGlycine15.2
1b4'-CarboxamideGlycine5.8
1c3'-CarboxamideGlycine12.5
2a4'-Carboxamide(R)-Alanine3.0
2b4'-Carboxamide(S)-Alanine9.1
3a4'-Cyano(R)-Alanine4.5

This table is illustrative and based on principles described in STAT3 inhibitor research. nih.govnih.gov

This data shows that a 4'-carboxamide substitution on the biphenyl ring enhances activity compared to an unsubstituted ring (Compound 1b vs. 1a). It also highlights the stereochemical importance of the linker, with the (R)-Alanine linker providing significantly better potency than the (S)-Alanine linker (Compound 2a vs. 2b). Such detailed SAR studies, enabled by the incorporation of versatile scaffolds like this compound, are crucial for optimizing lead compounds into potent and selective drug candidates.

Biological and Pharmacological Research Applications of 2 Amino 3 4 Biphenylyl Propanoic Acid and Its Derivatives

Investigation of Receptor-Ligand Interactions

The biphenylalanine structure has been incorporated into various ligands to probe and modulate the function of several receptors. The rigid yet conformationally flexible biphenyl (B1667301) group can explore deep hydrophobic pockets within receptor binding sites, contributing to both affinity and selectivity.

Derivatives of 2-amino-3-(4-biphenylyl)propanoic acid have been investigated for their ability to act as either agonists, which activate receptors, or antagonists, which block receptor activity. A notable example is the exploration of phenylalanine derivatives at human α1-glycine receptors (α1-GLYRs), which are critical in mediating inhibitory neurotransmission.

In a study investigating a series of phenylalanine derivatives, a biphenyl derivative was identified as having a promising antagonistic effect on α1-GLYRs expressed in Xenopus oocytes. In contrast, a phenylbenzyl analogue demonstrated the highest potentiation (agonist-like) effect, highlighting how subtle structural modifications can switch the pharmacological profile from antagonistic to agonistic.

The development of receptor-subtype-specific ligands is a major goal in drug discovery to minimize off-target effects. The stereochemistry and substitutions on the biphenylalanine scaffold are crucial for determining the selectivity profile of these compounds. For instance, the stereochemistry of phenylalanine residues within macrocyclic tetrapeptides has been shown to dramatically influence their opioid activity profiles, including their selectivity for kappa (KOR) and delta (DOR) opioid receptors. nih.gov While some stereoisomers act as KOR antagonists, others may exhibit DOR antagonism or mixed agonist/antagonist properties at multiple opioid receptors. nih.gov

Similarly, phenylalanine-derived β-lactams have been studied as antagonists for the transient receptor potential melastatin 8 (TRPM8) channel. explorationpub.com The configuration of the molecule and the nature of substituents were found to be critical for both potency and selectivity against other related receptors like the transient receptor potential vanilloid 1 (TRPV1). explorationpub.com

To understand the molecular basis of their activity, computational modeling and molecular docking studies are frequently employed. These in silico methods predict how ligands like this compound derivatives bind to their receptor or enzyme targets.

For example, molecular docking studies on hydrazone derivatives of a structurally related biphenyl propanoic acid analogue helped to elucidate the binding interactions with the urease enzyme. acs.org These studies revealed that the orientation and interactions of the biphenyl moiety and other functional groups within the enzyme's active site are key determinants of inhibitory potency. acs.org In another study, docking simulations were used to understand how synthesized derivatives of 2-(3-benzoylphenyl) propanoic acid bind within the active sites of cyclooxygenase (COX) enzymes, providing insight into their anti-inflammatory activity. nih.gov These computational approaches are crucial for rational drug design and for optimizing the structure of lead compounds to enhance their affinity and selectivity. frontiersin.orgnih.gov

Role in Enzyme Inhibition and Modulation

Beyond receptor modulation, derivatives of this compound have shown significant potential as enzyme inhibitors. The biphenyl scaffold can be functionalized to target the active sites of various enzymes, leading to the inhibition of their catalytic activity.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. nih.gov

In a study focused on synthetic transformations of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid, a series of its hydrazide–hydrazone derivatives were synthesized and evaluated for their urease inhibitory potential. acs.org Several of these derivatives displayed potent inhibition of jack bean urease, with some compounds showing greater activity than the standard inhibitor, thiourea. acs.org The structure-activity relationship (SAR) analysis indicated that the presence and position of substituents on the phenyl ring significantly influenced the inhibitory activity. acs.org For instance, a derivative with hydroxyl groups at the 2- and 3-positions of the terminal phenyl ring was the most active compound in the series. acs.org

CompoundSubstituent (R) on Benzene RingIC₅₀ (µM) ± SD
Thiourea (Standard)-21.14 ± 0.425
Derivative 302,3-di-OH18.92 ± 0.61
Derivative with 4-NO₂4-NO₂22.51 ± 0.91
Derivative with 2-Cl2-Cl31.84 ± 1.21
Derivative with 4-F4-F45.12 ± 2.13
Derivative with 4-CH₃4-CH₃60.14 ± 3.14
Unsubstituted Derivative-H90.75 ± 7.71

Data sourced from a study on hydrazide-hydrazone derivatives of a fluoro-biphenyl propanoic acid analogue. acs.org

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug development. symansis.comnih.gov Phenylalanine derivatives have been explored as scaffolds for designing kinase inhibitors.

A study focused on developing covalent inhibitors for the AKT1 kinase, a key enzyme in cell survival pathways, utilized a phenylalanine scaffold. nih.govacs.org By attaching a cysteine-reactive electrophile (a vinyl ketone) to a Boc-protected phenylalanine (Boc-Phe), researchers created a potent, submicromolar inactivator of AKT1. nih.govacs.org This demonstrates that the phenylalanine backbone can effectively position a reactive group to interact with and inhibit the kinase. While this specific example does not use the biphenylalanine structure, it establishes the utility of the phenylalanine core in kinase inhibitor design, suggesting that this compound could serve as a valuable starting point for developing novel kinase inhibitors.

CompoundTarget KinaseIC₅₀ (µM)
Boc-Phe-vinyl ketoneAKT10.58
α-Bromoacetamide derivativeAKT1>100
α-Iodoacetamide derivativeAKT1Low µM range
Maleimide derivativeAKT1Low µM range

Data from a study on phenylalanine-based inactivators of AKT kinase. nih.govacs.org

Anti-inflammatory and Analgesic Properties of Derivatives

Derivatives based on the biphenylpropanoic acid structure are widely recognized for their anti-inflammatory effects. This activity is primarily rooted in their ability to interfere with the arachidonic acid cascade, a key pathway in the inflammatory response.

A primary mechanism for the anti-inflammatory action of biphenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com These enzymes, also known as PGH synthases, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. mdpi.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli. mdpi.com

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 non-selectively. However, research has focused on designing derivatives that selectively inhibit COX-2 to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Structural studies have revealed the basis for this selectivity, allowing for the rational design of potent and selective COX-2 inhibitors.

One strategy involves the hybridization of different pharmacophores. For instance, tethering a benzenesulfonamide (B165840) moiety, known to bind to a specific polar side pocket in the COX-2 enzyme, with a 1,2,3-triazole group to NSAID-like structures has yielded compounds with potent and selective COX-2 inhibition.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Propanoic Acid Derivatives

Compound Description COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1 Diclofenac-Triazole Hybrid 1.81 0.04 45.25
Derivative 2 Indomethacin-Triazole Hybrid 10.25 0.11 93.18
Derivative 3 Thiazolyl-Benzenesulfonamide Hybrid 8.25 0.05 165.0
Diclofenac Reference Drug 1.22 0.27 4.52
Indomethacin Reference Drug 0.65 0.98 0.66

IC₅₀ is the concentration of the compound that causes 50% inhibition of the enzyme's activity. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.

Beyond direct COX inhibition, derivatives of biphenylpropanoic acid can modulate other inflammatory pathways. The inhibition of prostaglandin (B15479496) synthesis is a key outcome of COX inhibition, which in turn reduces downstream inflammatory effects. mdpi.com Furthermore, some derivatives have been shown to affect other enzymatic and signaling pathways involved in inflammation.

Research has demonstrated that certain 2-(2-fluoro-4-biphenylyl)propionic acid derivatives can reduce the production of malondialdehyde (MDA). nih.gov MDA is a notable byproduct of lipid peroxidation, a process where free radicals damage lipids, contributing to cellular injury and inflammation. The ability of these compounds to inhibit lipid peroxidation suggests a protective effect on gastric mucosa, potentially reducing the ulcerogenic side effects common to NSAIDs. nih.gov In addition to COX inhibition, some derivatives have been investigated for their ability to inhibit lipoxygenase (LOX), another enzyme family that metabolizes arachidonic acid to produce pro-inflammatory leukotrienes. nih.gov

The anti-inflammatory potential of these derivatives has been confirmed in various preclinical in vivo models. A widely used method is the carrageenan-induced rat paw edema test, which assesses acute inflammation. In one study, several newly synthesized 1,3,4-oxadiazoles and related heterocycles derived from 2-(2-fluoro-4-biphenylyl)propionic acid demonstrated very good anti-inflammatory activity in this model, with the added benefit of negligible ulcerogenic action. nih.gov

Another study utilized an egg-albumin induced paw edema model in rats to evaluate different derivatives. ijpsr.com A specific oxazepine derivative, 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)]propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione, was found to exhibit more potent anti-inflammatory activity than the standard drug, flurbiprofen. ijpsr.com The development of prodrugs, such as ester-linked versions of ketoprofen (B1673614) (a propionic acid derivative), has also shown significant analgesic and anti-inflammatory effects in vivo with reduced ulcerogenic potential. rjptonline.org

Table 2: Summary of In Vivo Anti-inflammatory Studies

Derivative Class Animal Model Key Finding Reference
Oxadiazole/Triazole derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid Carrageenan-induced rat paw edema Significant anti-inflammatory activity with low ulcerogenic potential. nih.gov
Oxazepine derivative of 2-(3-fluorobiphenyl-4-yl)propanoic acid Egg-albumin induced rat paw edema Showed higher activity than the reference drug flurbiprofen. ijpsr.com
Ketoprofen-phytophenol prodrugs Carrageenan-induced rat paw edema Significant anti-inflammatory effect with less ulcerogenicity. rjptonline.org

Emerging Biological Activities

While the anti-inflammatory properties of biphenylpropanoic acid derivatives are well-established, ongoing research has uncovered their potential in other therapeutic areas, including as antimicrobial, anticonvulsant, and anticancer agents.

The search for novel therapeutic agents has led to the screening of propanoic acid derivatives against microbial and neurological targets.

Antibacterial Activity: The rise of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial agents. A series of biphenyl and dibenzofuran (B1670420) derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov For example, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol displayed a minimum inhibitory concentration (MIC) as low as 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another compound, 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol, showed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov

Table 3: Antibacterial Activity of Selected Biphenyl Derivatives

Compound Bacterial Strain MIC (µg/mL)
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) Methicillin-resistant Staphylococcus aureus (MRSA) 3.13
5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) Multidrug-resistant Enterococcus faecalis 6.25
4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) Carbapenems-resistant Acinetobacter baumannii 12.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Anticonvulsant Activity: Derivatives of propanoic acid have also been investigated for their potential to treat epilepsy. A series of β,β-Diphenyl propionic acid amides were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure (MES) method, a model for generalized tonic-clonic seizures. valleyinternational.net The study reported a significant level of anticonvulsant activity for these derivatives. valleyinternational.net Other research into hybrid molecules containing a pyrrolidine-2,5-dione core—a structure found in the antiepileptic drug ethosuximide—has yielded compounds with broad-spectrum activity in both the MES test and the 6 Hz psychomotor seizure test, a model for focal seizures. nih.govmdpi.com One particularly potent compound demonstrated a median effective dose (ED₅₀) of 39.5 mg/kg in the 6 Hz model. mdpi.com

Table 4: Anticonvulsant Activity of Selected Propanoic Acid Derivatives

Derivative Class Seizure Model Efficacy Metric Result
β,β-Diphenyl Propionic Acid Amides Maximal Electroshock (MES) General Activity Showed significant anticonvulsant activity. valleyinternational.net
Pyrrolidine-2,5-dione hybrid (Compound 30) Maximal Electroshock (MES) ED₅₀ 45.6 mg/kg mdpi.com
Pyrrolidine-2,5-dione hybrid (Compound 30) 6 Hz Psychomotor Seizure ED₅₀ 39.5 mg/kg mdpi.com
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 4) Maximal Electroshock (MES) % Protection Protected 75% of tested animals at 100 mg/kg. nih.gov

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that receives it.

The exploration of biphenylpropanoic acid derivatives has extended into oncology, with several compounds showing promise as anticancer agents. Research has shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.gov One of the most promising compounds from this series, which contains a 2-furyl substituent, demonstrated selectivity towards cancerous cells over non-transformed cells and was also able to reduce A549 cell migration. nih.gov

Mechanistic studies on propionic acid itself have shown it can induce cell death in cervical cancer cells (HeLa cells). nih.gov The proposed mechanism involves the inactivation of the NF-κB pathway, which is critical for cell survival in cervical cancer. nih.gov Furthermore, propionic acid was found to inhibit the AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy and subsequent cell death. nih.gov These findings suggest that propanoic acid derivatives could serve as a scaffold for developing novel anticancer therapies that target multiple survival pathways in cancer cells.

Table 5: In Vitro Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Compound Cell Line Assay Key Finding
Compound 20 (with 2-furyl substituent) A549 (Lung Cancer) Cell Viability Reduced cell viability by 50%. nih.gov
Compound 20 (with 2-furyl substituent) A549 (Lung Cancer) Cell Migration Suppressed cell migration in vitro. nih.gov
Compound 20 (with 2-furyl substituent) Vero (Non-cancerous) Cytotoxicity Showed favorable cytotoxicity profile (less toxic to non-cancerous cells). nih.gov

| Propionic Acid | HeLa (Cervical Cancer) | Pathway Analysis | Inactivated NF-κB and AKT/mTOR signaling pathways. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool for the separation and analysis of 2-Amino-3-(4-biphenylyl)propanoic acid from reaction mixtures and for assessing its purity. The choice of technique depends on the scale of purification and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound and its derivatives. publish.csiro.au Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective.

In typical research applications, a gradient elution is used, where the composition of the mobile phase is changed over time to achieve effective separation. For instance, a linear gradient of acetonitrile (B52724) in water (often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape) is commonly employed. publish.csiro.au The purity of the compound is determined by integrating the area of the corresponding peak in the chromatogram, with purities often exceeding 95-98% for research-grade material. publish.csiro.auifremer.fr Semi-preparative HPLC is also used for the purification of larger quantities (in the milligram range) of the compound. publish.csiro.au

Table 1: Illustrative HPLC Conditions for Analysis of 4-Biphenylalanine Derivatives

ParameterCondition 1Condition 2
Column Phenomenex Gemini C18Phenomenex Gemini C18
Mobile Phase A Water with 0.1% TFAWater with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile
Gradient 1-80% B over 20 min1-60% B over 50 min
Flow Rate 1 mL/min5 mL/min (Semi-preparative)
Detection UV (e.g., 254 nm)UV / Mass Spectrometry (MS)
Retention Time (Rt) 11.5 minVaries by derivative

Note: The data in this table is illustrative and compiled from various sources describing the analysis of peptides containing 4-biphenylalanine. publish.csiro.au Actual retention times will vary based on the specific derivative and exact chromatographic conditions.

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique that can be used for the analysis of this compound, though it often requires derivatization. To make the amino acid sufficiently volatile for GC analysis, it is typically converted into a more volatile ester or silylated derivative. GC can be used to monitor the progress of reactions, for instance, tracking the conversion of starting materials in synthetic procedures. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a modern alternative to both HPLC and GC. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" technique due to the reduction in organic solvent use. While specific application notes for this compound are less common in foundational literature, SFC is a powerful tool for the purification of chiral compounds and is applicable to amino acid derivatives.

Chiral Separation of Enantiomers

As this compound possesses a chiral center, separating its L- and D-enantiomers is crucial, especially for pharmaceutical and biological applications where stereochemistry dictates activity. Chiral HPLC is the most common method for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. The development of enantioselective synthesis methods, which aim to produce one enantiomer preferentially, is often monitored and validated using chiral chromatography.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the molecular framework. publish.csiro.au

In ¹H NMR, the chemical shifts (δ) of the protons, their integration (relative number of protons), and their coupling patterns (multiplicity) allow for the assignment of each proton in the molecule. The aromatic protons of the biphenyl (B1667301) group typically appear in the downfield region (around 7.2–7.6 ppm), while the protons on the aliphatic propanoic acid backbone appear further upfield. clockss.org

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl). ifremer.fr

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure, especially when the amino acid is part of a larger molecule like a peptide. clockss.org NMR is also used to determine the three-dimensional structure of peptides containing this amino acid in solution. grafiati.comgrafiati.com

Table 2: Representative NMR Data for 4-Biphenylalanine Derivatives

NucleusChemical Shift (δ) Range (ppm)Assignment
¹H NMR 7.20 - 7.65Biphenyl aromatic protons
4.50 - 5.30α-proton (CH)
2.90 - 3.40β-protons (CH₂)
¹³C NMR 168.0 - 175.0Carbonyl carbon (C=O)
127.0 - 142.5Biphenyl aromatic carbons
50.0 - 58.0α-carbon (CH)
35.0 - 40.0β-carbon (CH₂)

Note: The data in this table is a generalized representation based on reported values for 4-biphenylalanine within various peptide structures. publish.csiro.auifremer.frclockss.org Specific shifts can vary depending on the solvent and the surrounding chemical structure.

Mass Spectrometry (MS) and LC-MS/MS

Mass spectrometry (MS) is a fundamental analytical technique used for the structural elucidation and identification of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the context of this compound, MS provides critical information about its molecular weight and fragmentation pattern, which aids in its identification. The initial step involves the ionization of the molecule to produce a molecular ion [M•]+. docbrown.info Subsequent fragmentation of this molecular ion generates a unique pattern of fragment ions, which constitutes the mass spectrum. docbrown.info

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry, representing a highly sensitive and specific method for analyzing amino acids. nih.gov This technique is particularly valuable for the quantitative analysis of chiral amino acids, often eliminating the need for complex derivatization procedures. nih.gov For instance, research has demonstrated the development of LC-MS/MS methods for the simultaneous and reproducible quantification of numerous D-amino acids in various samples. nih.gov The coupling of hydrophilic interaction liquid chromatography (HILIC) with MS/MS has been shown to successfully resolve and accurately quantify dozens of amino acids in a single run. phenomenex.com

While a specific mass spectrum for this compound is not publicly available, a theoretical fragmentation pattern can be predicted based on its structure and the known fragmentation of similar molecules like propanoic acid. docbrown.info The molecular ion peak would correspond to its molecular weight (241.29 g/mol ). sigmaaldrich.com Key fragments would likely arise from the loss of the carboxylic acid group and cleavages around the biphenyl moiety.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
Fragment DescriptionPredicted m/z ValueReference
Molecular Ion [M]+241 docbrown.infosigmaaldrich.com
Loss of Carboxyl Group [M-COOH]+196 docbrown.info
Biphenylmethyl Cation167 docbrown.info
Biphenyl Cation153 docbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of a compound provides a unique "fingerprint" resulting from the vibrations of its chemical bonds. docbrown.info For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its primary functional groups: the carboxylic acid, the amino group, and the biphenyl aromatic system.

The presence of the carboxylic acid would be indicated by two very prominent absorptions: a very broad O-H stretching vibration from 3300 to 2500 cm⁻¹, which is broadened due to intermolecular hydrogen bonding, and a sharp, strong C=O (carbonyl) stretching vibration between 1725 and 1700 cm⁻¹. docbrown.info The amino group (NH₂) would typically show N-H stretching vibrations in the region of 3400-3300 cm⁻¹. The biphenyl group would be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings at various wavenumbers, typically in the 1600-1450 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that are unique to the specific molecule of this compound. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretch~3400 - 3300 docbrown.info
Carboxylic Acid (O-H)Stretch (Broad)~3300 - 2500 docbrown.info
Aromatic (C-H)Stretch>3000 docbrown.info
Carboxylic Acid (C=O)Stretch (Strong)~1725 - 1700 docbrown.info
Aromatic (C=C)Stretch~1600 - 1450 docbrown.info

Circular Dichroism (CD) for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure and absolute configuration of optically active compounds.

In research involving derivatives of this compound, CD analysis has been instrumental. For example, a study on a series of 2-(4-biphenylyl)-3-hydroxypropionic acids used CD spectroscopy to determine the absolute configuration of the most retained enantiomer during chiral HPLC analysis. nih.gov This highlights the utility of CD in assigning stereochemistry. Furthermore, in peptide research, far-UV CD has been used to characterize the conformation of peptides that incorporate a biphenyl-based amino acid. acs.org These studies confirmed the formation of specific secondary structures, such as β-hairpins, which are stabilized by interactions involving the biphenyl moiety. acs.org This demonstrates that CD spectroscopy is essential for understanding how the incorporation of a bulky, chiral amino acid like this compound influences the three-dimensional structure of larger biomolecules.

Advanced Detection and Quantification Techniques

Mass Spectrometry Detection in Chromatography

The use of mass spectrometry as a detector for chromatography, particularly LC-MS/MS, has become a cornerstone for the sensitive detection and precise quantification of amino acids. nih.govphenomenex.com This combination allows for the separation of complex mixtures, followed by the highly specific detection of target analytes based on their mass-to-charge ratio. nih.gov

The high sensitivity and reproducibility of LC-MS/MS have enabled the development of methods for the simultaneous analysis of a large number of amino acids without requiring prior chemical modification (derivatization). nih.gov Researchers have successfully established quantification methods using optimized MS/MS parameters to analyze dozens of D-amino acids at trace levels in various samples. nih.govphenomenex.com This capability is crucial for studies where the concentration of this compound or its metabolites needs to be accurately measured in biological or environmental matrices.

Two-Dimensional Chromatography

Two-dimensional (2D) chromatography is an advanced separation technique employed to resolve complex mixtures that cannot be adequately separated by a single chromatographic run. pressbooks.pub This method is particularly useful for separating substances with very similar physicochemical properties, such as amino acids with comparable retention factor (Rf) values in one-dimensional chromatography. pressbooks.pub

The process involves spotting the mixture onto a stationary phase, such as a TLC plate or paper, and developing it with a first solvent system. pressbooks.pub After the first separation, the chromatogram is dried, rotated 90 degrees, and then developed in a second, different solvent system. pressbooks.pub Because the components of the mixture will likely interact differently with the new solvent, a much-improved separation of the individual spots is achieved. pressbooks.pub This technique could be effectively applied to isolate this compound from a complex hydrolysate of a peptide or a mixture of related amino acid analogues. weebly.com

Future Research Directions and Therapeutic Potential

Development of Novel Synthetic Routes and Methodologies

The efficient and stereoselective synthesis of 4-biphenylylalanine and its derivatives is paramount for its broader application in research and medicine. Future research will likely focus on the development of more streamlined and cost-effective synthetic strategies. This includes the exploration of novel catalysts for asymmetric synthesis to ensure the production of enantiomerically pure forms of the amino acid, which is crucial for its biological activity. Additionally, the development of convergent synthetic routes, where different fragments of the molecule are synthesized separately and then combined, could offer a more flexible and efficient approach to creating a diverse range of derivatives. nih.gov

Expanding the Scope of Genetic Code Expansion Technology

Genetic code expansion (GCE) technology allows for the site-specific incorporation of unnatural amino acids (UAAs) like 4-biphenylylalanine into proteins, thereby introducing novel functionalities. nih.gov This powerful technique has already been used to study protein interactions and control biological processes. nih.govnih.gov Future research in this area will focus on several key aspects:

Improving Incorporation Efficiency: While GCE has been successfully implemented, the efficiency of incorporating UAAs can be a limiting factor. frontiersin.org Ongoing efforts are directed at engineering more efficient and orthogonal aminoacyl-tRNA synthetase/tRNA pairs. frontiersin.org

Eukaryotic Systems: Expanding the application of GCE in eukaryotic organisms, including in vivo studies in animals like zebrafish, holds immense potential for understanding complex biological processes and for therapeutic applications. nih.gov

New Applications: The ability to introduce post-translational modifications and biophysical probes into proteins using GCE opens up new avenues for research. youtube.comyoutube.com This could lead to the development of "designer proteins" with tailored functions for therapeutic or diagnostic purposes. youtube.com

Table 1: Key Components of Genetic Code Expansion (GCE)

Component Function Significance in Future Research
Unnatural Amino Acid (UAA) Provides novel chemical or physical properties to the target protein. Design of new UAAs with unique functionalities.
Orthogonal tRNA Recognizes a nonsense or rare codon and delivers the UAA to the ribosome. Engineering tRNAs for improved efficiency and specificity. frontiersin.org
Orthogonal Aminoacyl-tRNA Synthetase (AARS) Specifically attaches the UAA to its corresponding orthogonal tRNA. Evolving AARSs to recognize a wider range of UAAs.
Ribosome The cellular machinery that synthesizes proteins based on the mRNA template. Ensuring efficient and high-fidelity incorporation of the UAA.

Rational Design of Derivatives with Enhanced Biological Specificity

The rational design of 4-biphenylylalanine derivatives is a promising strategy for developing molecules with improved therapeutic properties. nih.gov By systematically modifying the structure of the parent compound, researchers can aim to enhance its binding affinity to specific biological targets, improve its pharmacokinetic profile, and reduce off-target effects. nih.gov This approach often involves:

Computational Modeling: In silico methods like molecular docking and scoring techniques can be used to predict how different derivatives will interact with their target proteins, guiding the design of more potent and selective compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds allows researchers to understand how specific structural features influence biological activity. This knowledge is crucial for optimizing the design of future drug candidates.

Multi-target Ligands: Designing derivatives that can interact with multiple targets involved in a disease process is an emerging area of research. This approach could lead to more effective treatments for complex diseases like Alzheimer's. nih.gov

Applications in Drug Delivery and Diagnostics

The unique properties of 4-biphenylylalanine and its derivatives make them attractive candidates for applications in drug delivery and diagnostics.

Drug Delivery Systems: Nanoparticle-based drug delivery systems, such as liposomes, lipid nanoparticles, and polymeric micelles, offer a way to improve the delivery of therapeutic agents to their target sites. nih.gov Incorporating 4-biphenylylalanine or its derivatives into these systems could enhance their stability, biocompatibility, and targeting capabilities. nih.gov For example, modified bacterial cellulose, a biocompatible polymer, is being explored for its potential in controlled drug release. frontiersin.org

Diagnostic Tools: The ability to incorporate 4-biphenylylalanine into proteins via genetic code expansion can be exploited for diagnostic purposes. For instance, attaching fluorescent probes to this amino acid could allow for the visualization of specific proteins within living cells, providing insights into disease processes.

Table 2: Nanoparticle-Based Drug Delivery Systems

System Description Potential Advantages
Liposomes Vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Biocompatible, can prolong drug circulation time. nih.gov
Lipid Nanoparticles Solid matrix of lipids that can entrap drugs, with particle sizes typically ranging from 50-1000 nm. nih.gov Good biocompatibility and stability, controlled drug release. nih.gov
Polymeric Micelles Self-assembling structures of amphiphilic block copolymers that can carry poorly water-soluble drugs. nih.gov Can be designed for targeted drug delivery. nih.gov
Mesoporous Silica (B1680970) Nanoparticles Porous silica particles that can be loaded with drugs and functionalized for targeted delivery. nih.gov Good biocompatibility and easily modifiable surface. nih.gov
Bacterial Cellulose A highly pure and biocompatible polysaccharide with a porous structure suitable for drug loading. frontiersin.org High water absorption and excellent mechanical strength. frontiersin.org

Exploration of New Pharmacological Targets and Mechanisms of Action

While some of the biological activities of 4-biphenylylalanine have been characterized, there is still much to learn about its full pharmacological potential. Future research should aim to identify new protein targets and elucidate the detailed mechanisms through which this compound and its derivatives exert their effects. This exploration could involve a range of techniques, from high-throughput screening of compound libraries against various cellular targets to in-depth biochemical and biophysical studies of lead compounds. Uncovering novel mechanisms of action could open up entirely new therapeutic avenues for a wide range of diseases.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(4-biphenylyl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound (CAS: 76985-08-5, C₁₅H₁₅NO₂) can be extrapolated from structurally similar β-amino acids. A multi-step organic synthesis approach is typical:

Biphenyl Group Introduction : Use Suzuki-Miyaura coupling to attach the biphenyl moiety to a propanoic acid backbone .

Amino Functionalization : Employ reductive amination or enzymatic biocatalysis (e.g., using immobilized PAL enzymes) for stereoselective amino group addition, as demonstrated for analogs in biocatalytic ammonia elimination/addition reactions .

Purification : Optimize via reverse-phase HPLC with C18 columns, adjusting mobile phase polarity (e.g., acetonitrile/water gradients) to improve resolution.

Q. Key Considerations :

  • Reaction temperature (25–60°C) and solvent polarity (DMF or ethanol) significantly impact yield and stereochemistry.
  • Catalytic systems (e.g., Pd-based for coupling) require inert atmospheres to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl integration (aromatic protons: δ 7.2–7.6 ppm) and amino/acidic proton signals (δ 1.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 241.27 g/mol) using ESI+ or MALDI-TOF .

Purity Assessment :

  • HPLC-UV/FLD : Use C18 columns with UV detection at 254 nm; retention time compared to standards .

Thermodynamic Properties :

  • DSC/TGA : Determine melting point and thermal stability (decomposition >200°C inferred from analogs) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: this compound serves as:

Enzyme Inhibitor Scaffold : Design assays targeting tyrosine kinase or phenylalanine hydroxylase by substituting biphenyl groups to modulate binding affinity .

Receptor Agonist/Antagonist : Screen against GPCRs (e.g., dopamine receptors) using radioligand displacement assays (IC₅₀ determination) .

Prodrug Development : Functionalize the carboxylic acid group (e.g., esterification) to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of ion clustering) for this compound?

Methodological Answer: Discrepancies in thermodynamic data (e.g., ΔrH° for sodium ion clustering) arise from experimental setups. To resolve:

Reproduce Conditions : Standardize gas-phase ion mobility spectrometry (IMS) parameters (e.g., temperature, pressure) as in CIDC methods .

Cross-Validate with DFT : Compare experimental ΔrH° (e.g., ~201 kJ/mol for Na⁺ adducts) with computational models (B3LYP/6-311+G(d,p)) .

Control Impurities : Use ultra-pure samples (>99.5% by HPLC) to minimize side-reaction interference .

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 1–9, 37°C) and monitor degradation via LC-MS over 24–72 hours. Biphenyl moieties are stable in neutral pH but may hydrolyze under extremes .

Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and quantify radicals using fluorescent probes (e.g., CM-H2DCFDA) .

Photostability : Conduct accelerated UV-light exposure (ICH Q1B guidelines) and track photodegradants with UPLC-PDA .

Q. What strategies mitigate data variability in biological activity assays for this compound?

Methodological Answer: Variability arises from assay design or compound handling:

Standardize Assays :

  • Use immortalized cell lines (e.g., HEK293) with controlled passage numbers.
  • Pre-treat with protease inhibitors to prevent amino acid degradation .

Control Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid precipitation .

Blind Experiments : Implement double-blinding in high-throughput screens to reduce bias .

Q. How to investigate the compound’s role in enzyme inhibition kinetics?

Methodological Answer:

Enzyme Kinetics :

  • Use Michaelis-Menten assays with varying substrate concentrations (0.1–10× Km).
  • Monitor inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

ITC Binding Studies : Measure enthalpy changes during enzyme-compound interaction to quantify binding affinity (Kd) .

Molecular Docking : Simulate binding poses (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1XYZ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.